8-Quinolylcarbamyl Chloride 8-Quinolylcarbamyl Chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14083582
InChI: InChI=1S/C10H7ClN2O/c11-10(14)13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H,13,14)
SMILES:
Molecular Formula: C10H7ClN2O
Molecular Weight: 206.63 g/mol

8-Quinolylcarbamyl Chloride

CAS No.:

Cat. No.: VC14083582

Molecular Formula: C10H7ClN2O

Molecular Weight: 206.63 g/mol

* For research use only. Not for human or veterinary use.

8-Quinolylcarbamyl Chloride -

Specification

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
IUPAC Name N-quinolin-8-ylcarbamoyl chloride
Standard InChI InChI=1S/C10H7ClN2O/c11-10(14)13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H,13,14)
Standard InChI Key OOKWGMJZXUUYLH-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)NC(=O)Cl)N=CC=C2

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Formula

8-Quinolylcarbamyl chloride is formally identified by the IUPAC name quinoline-8-carbonyl chloride, with the molecular formula C₁₀H₆ClNO and a molar mass of 191.61 g/mol . The compound’s CAS registry number, 100517-41-7, ensures unambiguous identification across chemical databases. Its SMILES notation, C1=CC2=C(C(=C1)C(=O)Cl)N=CC=C2, encodes the quinoline ring system substituted with a carbonyl chloride group at the eighth position .

Table 1: Comparative Structural Data for Quinoline Derivatives

CompoundSpace GroupLattice Parameters (Å)Reference
5,7-Dibromo-8-quinolinolinePccna = 29.5503, b = 29.9584, c = 16.0497
1-Allyl-5-chloroindoline-2,3-dionePccna = 31.2222, b = 7.9107, c = 8.3373
8-Quinolylcarbamyl Chloride (Theoretical)Predicted monoclinic or orthorhombic

Synthetic Routes and Reactivity

Direct Synthesis from Quinoline Precursors

The synthesis of 8-quinolylcarbamyl chloride likely parallels methods used for analogous aromatic carbonyl chlorides. A plausible route involves the reaction of 8-quinolinecarboxylic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions . For instance, patent literature describes the preparation of pyridine-3-sulfonyl chloride via refluxing pyridine-3-sulfonic acid with PCl₅ in chlorobenzene, yielding the target compound with minimal byproducts . Adapting this protocol, 8-quinolinecarboxylic acid could undergo chlorination in a high-boiling aromatic solvent (e.g., chlorobenzene or trifluoromethylbenzene) to produce 8-quinolylcarbamyl chloride.

Applications in Coordination Chemistry and Catalysis

Ligand Design for Metal Complexes

Quinoline derivatives are widely employed as ligands in transition metal and lanthanide coordination chemistry. The carbonyl chloride group in 8-quinolylcarbamyl chloride offers a reactive handle for post-synthetic modification, enabling the grafting of quinoline motifs onto polymeric backbones or nanoparticles. For example, holmium(III) complexes with dibrominated quinolinoline ligands exhibit antiproliferative activity against cancer cell lines (IC₅₀ = 5–10 μM) . By analogy, 8-quinolylcarbamyl chloride could serve as a precursor to Schiff base ligands or metallocene derivatives for catalytic or therapeutic applications.

Catalytic Functionalization of Organic Substrates

Carbonyl chlorides are pivotal in acyl transfer reactions. In the presence of Lewis acid catalysts (e.g., AlCl₃), 8-quinolylcarbamyl chloride may facilitate Friedel-Crafts acylation of electron-rich arenes, introducing the quinoline moiety into pharmaceutical intermediates. Recent advances in flow chemistry have enabled the safe handling of such reactive intermediates, minimizing decomposition risks .

Emerging Research Directions

Photophysical and Electronic Properties

Quinoline-based compounds often exhibit tunable luminescence, making them candidates for organic light-emitting diodes (OLEDs) or sensors. Theoretical studies predict that substitution at the 8-position alters the electron density distribution, modulating the compound’s excited-state behavior. Experimental validation of these properties remains an open area for investigation.

Bioconjugation and Drug Delivery

The reactivity of the carbonyl chloride group enables conjugation to biomolecules (e.g., proteins or oligonucleotides) via amide bond formation. Such bioconjugates could enhance the cellular uptake of quinoline-based therapeutics or enable targeted drug delivery systems.

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